6-CHLORO-3-{5-[4-(DIMETHYLAMINO)PHENYL]-1-PROPANOYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL}-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE
Overview
Description
6-CHLORO-3-{5-[4-(DIMETHYLAMINO)PHENYL]-1-PROPANOYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL}-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound that features a quinolinone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of multiple functional groups, such as the chloro, dimethylamino, and propionyl groups, contributes to its diverse reactivity and potential biological activity.
Future Directions
The future directions for research on this compound could involve further studies to determine its physical and chemical properties, synthesis methods, and potential biological activities. Given the wide range of activities exhibited by similar compounds, it could be of interest in various fields, including medicinal chemistry and drug discovery .
Preparation Methods
The synthesis of 6-CHLORO-3-{5-[4-(DIMETHYLAMINO)PHENYL]-1-PROPANOYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL}-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazoline Ring: The reaction of a substituted chalcone with hydrazine hydrate in the presence of acetic acid leads to the formation of the pyrazoline ring.
Quinolinone Core Construction: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a suitable reagent, such as phenyl isocyanate.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
6-CHLORO-3-{5-[4-(DIMETHYLAMINO)PHENYL]-1-PROPANOYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL}-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups, such as the carbonyl group, into alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-CHLORO-3-{5-[4-(DIMETHYLAMINO)PHENYL]-1-PROPANOYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL}-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its unique electronic properties may be useful in the development of organic semiconductors or photovoltaic materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, given its potential to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 6-CHLORO-3-{5-[4-(DIMETHYLAMINO)PHENYL]-1-PROPANOYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL}-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds to 6-CHLORO-3-{5-[4-(DIMETHYLAMINO)PHENYL]-1-PROPANOYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL}-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE include:
Crizotinib: A tyrosine kinase inhibitor with a pyrazoline moiety.
Celecoxib: A COX-2 inhibitor with a similar quinolinone structure.
Phenylbutazone: An anti-inflammatory agent with a related core structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activity.
Properties
IUPAC Name |
6-chloro-3-[3-[4-(dimethylamino)phenyl]-2-propanoyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27ClN4O2/c1-4-26(35)34-25(18-10-13-21(14-11-18)33(2)3)17-24(32-34)28-27(19-8-6-5-7-9-19)22-16-20(30)12-15-23(22)31-29(28)36/h5-16,25H,4,17H2,1-3H3,(H,31,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJDCAZWGUPCDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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